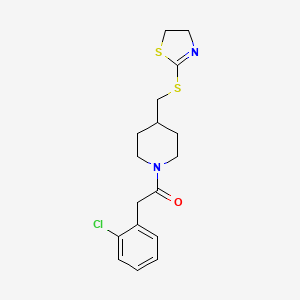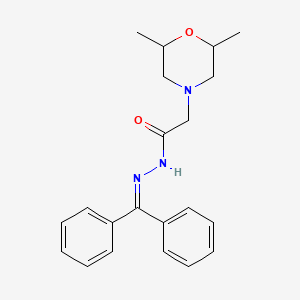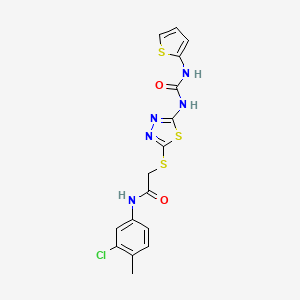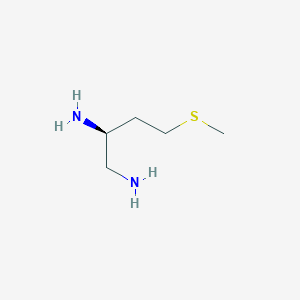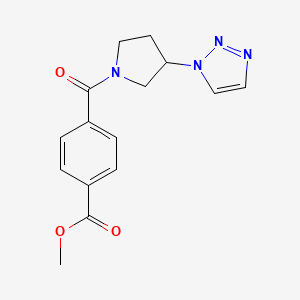
methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate” is a chemical compound that belongs to the class of 1H-1,2,3-triazole analogs . These compounds are known for their broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . For instance, the synthesis of a triazole compound was achieved using (S)-(-) ethyl lactate as a starting material. This compound then underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole analogs are quite diverse. For instance, these compounds can undergo Suzuki–Miyaura cross-coupling reactions . Moreover, they can also participate in copper-catalyzed click reactions of azides with alkynes .Aplicaciones Científicas De Investigación
Drug Discovery
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds . This compound, with its triazole ring, could be explored for the development of new therapeutic agents. Its structural features, such as high chemical stability and hydrogen bonding ability, make it a valuable addition to the pharmacophore of potential drugs.
Organic Synthesis
In organic synthesis, the triazole ring serves as a versatile intermediate. The compound could be utilized in click chemistry reactions to create complex molecules with high specificity and yield . Its stability under various conditions also makes it suitable for multi-step synthetic routes.
Polymer Chemistry
The triazole core of methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can be incorporated into polymers to enhance their properties. For instance, it can contribute to the thermal stability and mechanical strength of the resulting material .
Supramolecular Chemistry
Due to its aromatic character and strong dipole moment, this compound can be used in the design of supramolecular structures. It can engage in non-covalent interactions, which are fundamental in the self-assembly of complex architectures .
Bioconjugation and Chemical Biology
The triazole ring can act as a bioconjugation agent, linking biomolecules to other chemical entities. This is particularly useful in chemical biology for tracking and imaging purposes, as well as for creating targeted drug delivery systems .
Fluorescent Imaging
The compound’s structure allows for the potential development of fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, providing insights into cellular functions and aiding in disease diagnosis .
Direcciones Futuras
The future directions for the research on “Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their biological activities. For instance, 1H-1,2,3-triazole analogs have shown potential as inhibitors against carbonic anhydrase-II . Therefore, further studies could focus on unraveling new series of triazole derivatives as good inhibitors against this enzyme .
Propiedades
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAWOFIUAKPHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



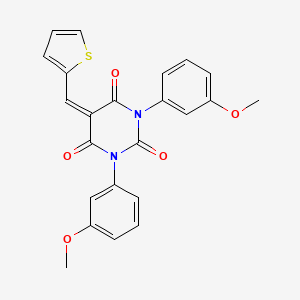
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)
![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
